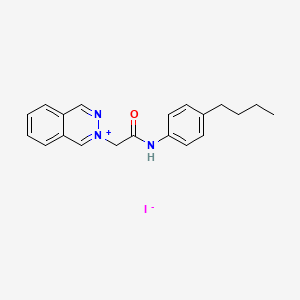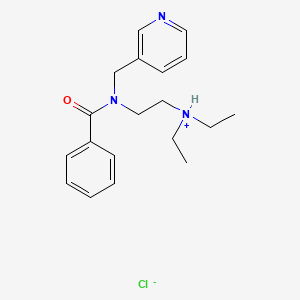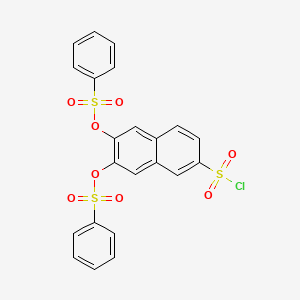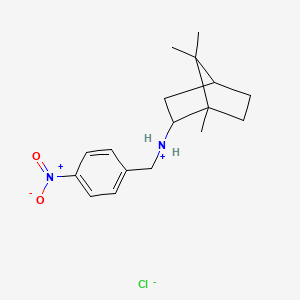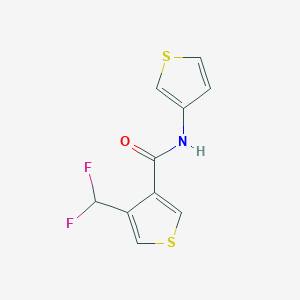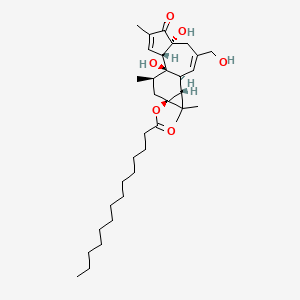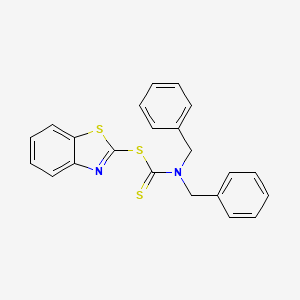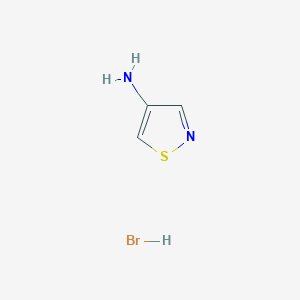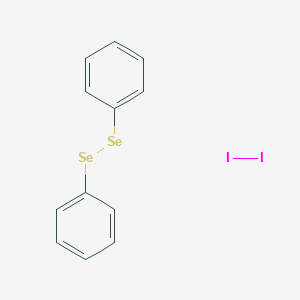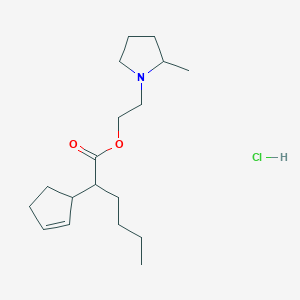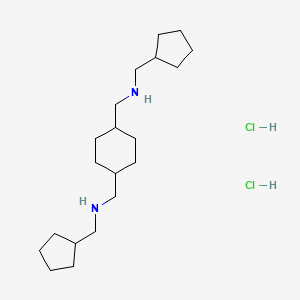![molecular formula C38H50Cl2Zr B15344558 1-[(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-1,2-dihydroinden-2-ide;1-[(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-1,2-dihydroinden-2-ide;zirconium(4+);dichloride](/img/structure/B15344558.png)
1-[(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-1,2-dihydroinden-2-ide;1-[(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-1,2-dihydroinden-2-ide;zirconium(4+);dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-1,2-dihydroinden-2-ide;1-[(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-1,2-dihydroinden-2-ide;zirconium(4+);dichloride is a useful research compound. Its molecular formula is C38H50Cl2Zr and its molecular weight is 668.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
Synthetic routes and reaction conditions: The synthesis of this compound typically involves multi-step processes starting from commercially available reagents. The reaction typically begins with the preparation of the indene ligand followed by its stereospecific attachment to the cyclohexyl group. This intermediate is then complexed with zirconium tetrachloride under inert conditions to form the final product.
Industrial production methods: On an industrial scale, the production of this compound requires precise control over reaction conditions, including temperature, pressure, and inert atmosphere, to maintain the stereochemistry and prevent unwanted side reactions. Continuous flow processes may be employed to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of reactions it undergoes: This compound can undergo various types of reactions including oxidation, reduction, and substitution reactions. The nature of the zirconium center allows for interesting reactivity patterns, especially in coordination chemistry.
Common reagents and conditions used in these reactions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as lithium aluminium hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions often require anhydrous solvents and inert atmospheres.
Major products formed from these reactions: The major products depend on the specific reactions but can include various organozirconium species, oxidized indene derivatives, and substituted cyclohexyl compounds.
Wissenschaftliche Forschungsanwendungen
In chemistry , this compound is studied for its unique reactivity and catalytic potential, especially in polymerization reactions. In biology , it is explored for its interactions with biological macromolecules and potential bioactivity. In medicine , its organometallic nature opens avenues for its use in drug development, particularly in designing metal-based drugs. Industrially, it is used in the production of high-performance polymers and materials.
Wirkmechanismus
The mechanism by which this compound exerts its effects often involves coordination to various substrates through the zirconium center, facilitating various catalytic processes. Molecular targets include organic molecules with reactive sites amenable to coordination and transformation. Pathways involved often include insertion reactions and catalytic cycles.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, such as zirconium-based catalysts and other metallocenes, this compound stands out due to its unique stereochemistry and the specific combination of ligands. Similar compounds include various metallocenes like ferrocene, as well as other zirconium dichloride complexes.
There you have it! A deep dive into a compound that shows how chemistry can be both intricate and fascinating.
Eigenschaften
Molekularformel |
C38H50Cl2Zr |
|---|---|
Molekulargewicht |
668.9 g/mol |
IUPAC-Name |
1-[(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-1,2-dihydroinden-2-ide;1-[(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-1,2-dihydroinden-2-ide;zirconium(4+);dichloride |
InChI |
InChI=1S/2C19H25.2ClH.Zr/c2*1-13(2)16-10-8-14(3)12-19(16)18-11-9-15-6-4-5-7-17(15)18;;;/h2*4-7,9,13-14,16,18-19H,8,10,12H2,1-3H3;2*1H;/q2*-1;;;+4/p-2/t14-,16+,18?,19+;14-,16-,18?,19+;;;/m11.../s1 |
InChI-Schlüssel |
NHQCONCRFNYCBV-PMKQKGGXSA-L |
Isomerische SMILES |
C[C@@H]1CC[C@H]([C@H](C1)C2[C-]=CC3=CC=CC=C23)C(C)C.C[C@@H]1CC[C@@H]([C@H](C1)C2[C-]=CC3=CC=CC=C23)C(C)C.[Cl-].[Cl-].[Zr+4] |
Kanonische SMILES |
CC1CCC(C(C1)C2[C-]=CC3=CC=CC=C23)C(C)C.CC1CCC(C(C1)C2[C-]=CC3=CC=CC=C23)C(C)C.[Cl-].[Cl-].[Zr+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



